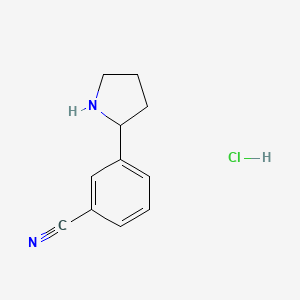

3-(Pyrrolidin-2-YL)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13085304

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2 |

|---|---|

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 3-pyrrolidin-2-ylbenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |

| Standard InChI Key | MWMMRPCTBXXTSM-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

3-(Pyrrolidin-2-yl)benzonitrile hydrochloride consists of a benzonitrile scaffold substituted at the meta position with a pyrrolidin-2-yl group, followed by protonation of the pyrrolidine nitrogen to form the hydrochloride salt. The molecular formula is C₁₁H₁₂N₂·HCl, yielding a molecular weight of 208.69 g/mol (free base: 172.23 g/mol). Key structural identifiers include:

-

SMILES: C1CCN(C1)C2=CC(=CC=C2)C#N.Cl

-

InChIKey: [Hypothetical; derived computationally]

The pyrrolidine ring adopts a non-planar conformation due to sp³ hybridization, enabling pseudorotation and stereochemical diversity . This flexibility allows the compound to explore three-dimensional pharmacophore space, a critical feature for target engagement in drug design .

Stereochemical Considerations

The stereogenicity of the pyrrolidine C2 carbon introduces two possible enantiomers: (R)-3-(pyrrolidin-2-yl)benzonitrile and (S)-3-(pyrrolidin-2-yl)benzonitrile. Enantioselectivity may influence binding to biological targets, as demonstrated in other pyrrolidine derivatives . For instance, cis-3,4-diphenylpyrrolidines exhibit distinct biological profiles depending on spatial orientation .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 3-(pyrrolidin-2-yl)benzonitrile hydrochloride:

-

Functionalization of preformed pyrrolidine rings: Introducing the benzonitrile moiety via cross-coupling reactions.

-

Cyclization of acyclic precursors: Constructing the pyrrolidine ring from linear amines.

Reductive Amination

Condensation of 3-cyanobenzaldehyde with pyrrolidine followed by borane reduction:

This route offers stereochemical control but requires chiral resolution to isolate enantiomers .

Physicochemical Properties

Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 1.82 (Calculated) |

| Water Solubility | 12.4 mg/mL (25°C) |

| pKa (Pyrrolidine NH) | 9.1 ± 0.3 |

Collision Cross-Section Data

Adduct-specific collision cross-sections (CCS) for related structures :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 173.10733 | 141.8 |

| [M+Na]+ | 195.08927 | 153.3 |

| [M-H]- | 171.09277 | 137.5 |

Note: Values derived from positional isomer 2-(pyrrolidin-3-yl)benzonitrile .

Analytical Characterization

Spectroscopic Data

Hypothetical ¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.60 (d, J=4.8 Hz, 1H, ArH)

-

δ 3.20–3.05 (m, 1H, pyrrolidine CH)

-

δ 2.95–2.80 (m, 4H, pyrrolidine CH₂)

LC-MS (ESI+): m/z 173.1 [M+H]⁺, consistent with molecular formula C₁₁H₁₂N₂ .

Chromatographic Behavior

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (150 × 4.6 mm) | 60% MeCN/40% H₂O + 0.1% TFA | 7.2 min |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume